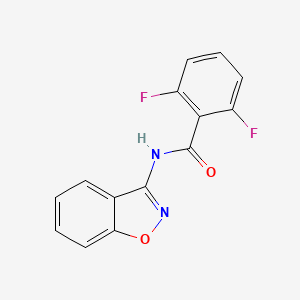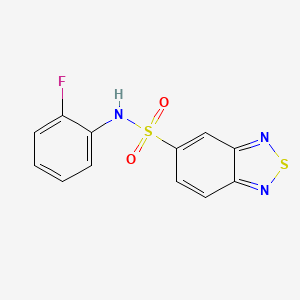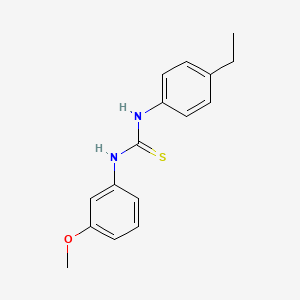![molecular formula C14H10N2O3 B5798363 5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5798363.png)
5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione, also known as PFI, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazolidinedione derivatives, which have shown promising results in various fields of research.
Mechanism of Action
The mechanism of action of 5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione is not fully understood. However, it has been reported to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. This compound has also been shown to modulate the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been reported to inhibit the activity of NF-kB, a transcription factor involved in inflammation and tumor growth. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and can be administered orally. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the study of 5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione. One potential area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the study of this compound in combination with other drugs for the treatment of various diseases. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, and further research is needed to fully understand its mechanism of action in these conditions. In summary, this compound has shown promising results in various fields of research and has the potential to be developed into a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione involves the reaction of 5-phenyl-2-furoic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then treated with potassium hydroxide to yield this compound. This method has been reported to yield high purity and good yield of this compound.
Scientific Research Applications
5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications in various fields of research. It has been reported to exhibit anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant activities. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(5E)-5-[(5-phenylfuran-2-yl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-13-11(15-14(18)16-13)8-10-6-7-12(19-10)9-4-2-1-3-5-9/h1-8H,(H2,15,16,17,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDHXKDTMYTVJC-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)


![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)
![N-(tert-butyl)-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5798357.png)
![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)